molecular formula C9H19NO B072314 N,N-Dimethylheptanamide CAS No. 1115-96-4

N,N-Dimethylheptanamide

Cat. No. B072314
CAS RN: 1115-96-4
M. Wt: 157.25 g/mol
InChI Key: YIPTXVFOZPQVLT-UHFFFAOYSA-N
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Patent
US04954339

Procedure details

Ethylchloroformate (18.3 ml) was added slowly to a solution of heptanoic acid (20.0 g) and triethylamine (26.7 ml) in tetrahydrofuran (250 ml), maintained at -10°. The resulting mixture was stirred at 10° for 0.75 hour, cooled to 5° and a 33% solution of dimethylamine in ethanol (41.6 ml) added dropwise. This mixture was then allowed to warm to room temperature and stirred for 4 hours. The mixture was filtered and the filtrate evaporated to dryness. The residue was dissolved in chloroform (250 ml) and washed with 1% aqueous sodium carbonate solution (200 ml) and water, then dried and evaporated. The residual oil was chromatographed on silica gel to give N,N-dimethylheptanamide (14.1 g) as a colourless oil.
Quantity
18.3 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41.6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(Cl)=O)C.[C:7]([OH:15])(=O)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[CH2:16]([N:18](CC)[CH2:19]C)C.CNC>O1CCCC1.C(O)C>[CH3:16][N:18]([CH3:19])[C:7](=[O:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
18.3 mL
Type
reactant
Smiles
C(C)OC(=O)Cl
Name
Quantity
20 g
Type
reactant
Smiles
C(CCCCCC)(=O)O
Name
Quantity
26.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
41.6 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 10° for 0.75 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at -10°
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5°
STIRRING
Type
STIRRING
Details
stirred for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform (250 ml)
WASH
Type
WASH
Details
washed with 1% aqueous sodium carbonate solution (200 ml) and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residual oil was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
0.75 h
Name
Type
product
Smiles
CN(C(CCCCCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.